molecular formula C38H56O7 B1199628 10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Cat. No. B1199628
M. Wt: 624.8 g/mol
InChI Key: IPIHZIYZLLMCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cicloxolone is a broad spectrum antiviral agent with a largely non-specific and complex mode of antiviral action. Cicloxolone has been shown to impair Golgi apparatus functions related to transport of glycoproteins of vesicular stomatitis virus.

Scientific Research Applications

Base-Promoted Rearrangement and Reaction Mechanism

The compound has been studied in the context of base-promoted rearrangement of cage α-haloketones. A synthesis process and reaction mechanism involving the compound and its derivatives were detailed, highlighting its role in chemical transformations and synthesis of complex organic structures (Marchand & Chou, 1975).

Catalytic Oxidation Processes

Studies have explored the compound's utility in catalytic oxidation processes. Research indicates its involvement in the oxidation of saturated and aromatic hydrocarbons by hydrogen peroxide, emphasizing its potential application in organic synthesis and chemical processing (Schuchardt, Mandelli, & Shul’pin, 1996).

Conformational Analysis

Conformational analysis of related compounds has been a significant area of research. Detailed studies involving NMR and theoretical calculations provide insights into the compound's structural behavior, crucial for understanding its chemical properties and reactivity (Camps et al., 1989).

Synthesis of Phenanthrene Derivatives

The compound's derivatives have been used in the synthesis of phenanthrene derivatives, showcasing its role in constructing complex polycyclic structures relevant in material science and organic chemistry (Wilamowski et al., 1995).

Photochemical Reactions

Research into the compound's photochemistry reveals its potential in synthesizing isocyanates and other cyclic compounds, highlighting its versatility in photochemical reactions and potential applications in developing light-responsive materials (Brown, 1964).

properties

Product Name

10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Molecular Formula

C38H56O7

Molecular Weight

624.8 g/mol

IUPAC Name

10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)

InChI Key

IPIHZIYZLLMCRF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

synonyms

3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate
cicloxolone
cicloxolone sodium
cicloxolone, (3beta(cis),20beta)-isomer, disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 4
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 5
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 6
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

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